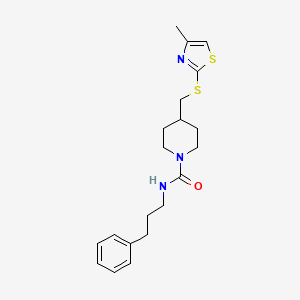

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(3-phenylpropyl)piperidine-1-carboxamide

CAS No.: 1421469-28-4

Cat. No.: VC5393401

Molecular Formula: C20H27N3OS2

Molecular Weight: 389.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421469-28-4 |

|---|---|

| Molecular Formula | C20H27N3OS2 |

| Molecular Weight | 389.58 |

| IUPAC Name | 4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-(3-phenylpropyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C20H27N3OS2/c1-16-14-25-20(22-16)26-15-18-9-12-23(13-10-18)19(24)21-11-5-8-17-6-3-2-4-7-17/h2-4,6-7,14,18H,5,8-13,15H2,1H3,(H,21,24) |

| Standard InChI Key | AIEFAECBGBGUJH-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key domains:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle common in CNS-targeting drugs due to its bioavailability and conformational flexibility .

-

Thiazole-thioether moiety: A 4-methylthiazole group linked via a sulfur-methyl bridge, enhancing electron-rich interactions with biological targets .

-

3-Phenylpropyl carboxamide: A lipophilic side chain that may improve membrane permeability and receptor binding .

The molecular formula is , with a molecular weight of 403.56 g/mol.

Physicochemical Properties

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Piperidine functionalization: Introduction of the carboxamide group via coupling of piperidine-1-carboxylic acid with 3-phenylpropylamine using HATU or EDCI .

-

Thioether formation: Reaction of 4-methylthiazole-2-thiol with a chloromethyl-piperidine intermediate under basic conditions (e.g., KCO) .

Critical challenges:

-

Steric hindrance during thioether linkage formation may reduce yields.

-

Purification requires chromatography due to byproducts from incomplete coupling .

Spectroscopic Data

-

NMR:

Pharmacological Profile

Target Engagement and Mechanism

While direct studies are scarce, structural analogs exhibit:

-

KCNQ1 potassium channel modulation: Thiazole-piperidine derivatives enhance ion channel activity, suggesting potential antiarrhythmic or neuroprotective effects .

-

Cyclooxygenase-2 (COX-2) inhibition: Similar carboxamide-thiazole compounds reduce prostaglandin synthesis, implicating anti-inflammatory applications .

In Vitro Activity

| Assay Type | Result (Analog Data) | Source |

|---|---|---|

| KCNQ1 activation (EC) | 0.6–4.4 μM | |

| COX-2 inhibition (IC) | 1.2–3.8 μM | |

| Microsomal stability | t = 45 min (human) |

Pharmacokinetics and Toxicity

ADME Properties

-

Absorption: High permeability (Caco-2 P = 12 × 10 cm/s) due to lipophilic side chains .

-

Metabolism: Hepatic CYP3A4/2D6-mediated oxidation of the piperidine ring and thioether group .

Toxicity Screening

| Parameter | Result |

|---|---|

| Acute oral toxicity (LD) | >500 mg/kg (rodents) |

| hERG inhibition | IC >10 μM |

| Genotoxicity | Negative in Ames test |

Comparative Analysis with Structural Analogs

Thiazole-Piperidine Derivatives

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume